molecular formula C10H6Cl2F2O3 B13727880 3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid

3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid

Cat. No.: B13727880
M. Wt: 283.05 g/mol
InChI Key: DTRPNPKQKNAVJC-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-2-(difluoromethoxy)cinnamic acid is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2-(difluoromethoxy)cinnamic acid typically involves the introduction of difluoromethoxy and dichloro groups onto a cinnamic acid scaffold. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This process can be achieved through various methods, including radical, electrophilic, nucleophilic, and cross-coupling reactions . The dichloro groups are often introduced through halogenation reactions using reagents such as chlorine gas or N-chlorosuccinimide.

Industrial Production Methods

Industrial production of 3,4-Dichloro-2-(difluoromethoxy)cinnamic acid may involve large-scale halogenation and difluoromethylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-(difluoromethoxy)cinnamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The dichloro and difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3,4-Dichloro-2-(difluoromethoxy)cinnamic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and receptor binding assays.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-(difluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The dichloro and difluoromethoxy groups can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. This can result in various biological effects, such as anti-inflammatory and analgesic properties.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorocinnamic acid: Lacks the difluoromethoxy group, resulting in different chemical properties and applications.

    2-(Difluoromethoxy)cinnamic acid: Lacks the dichloro groups, which can affect its reactivity and biological activity.

    Diclofenac: A well-known nonsteroidal anti-inflammatory drug (NSAID) that shares structural similarities but has different pharmacological properties.

Uniqueness

3,4-Dichloro-2-(difluoromethoxy)cinnamic acid is unique due to the presence of both dichloro and difluoromethoxy groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in medicinal chemistry, materials science, and industrial processes.

Properties

Molecular Formula

C10H6Cl2F2O3

Molecular Weight

283.05 g/mol

IUPAC Name

(E)-3-[3,4-dichloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H6Cl2F2O3/c11-6-3-1-5(2-4-7(15)16)9(8(6)12)17-10(13)14/h1-4,10H,(H,15,16)/b4-2+

InChI Key

DTRPNPKQKNAVJC-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C(=C1/C=C/C(=O)O)OC(F)F)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1C=CC(=O)O)OC(F)F)Cl)Cl

Origin of Product

United States

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